2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- 2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)-
Brand Name: Vulcanchem
CAS No.: 646056-48-6
VCID: VC15982881
InChI: InChI=1S/C9H14N4O/c1-3-10-5-9(1)2-4-13(6-9)8-11-7-12-14-8/h7,10H,1-6H2
SMILES:
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol

2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)-

CAS No.: 646056-48-6

Cat. No.: VC15982881

Molecular Formula: C9H14N4O

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- - 646056-48-6

Specification

CAS No. 646056-48-6
Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
IUPAC Name 5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C9H14N4O/c1-3-10-5-9(1)2-4-13(6-9)8-11-7-12-14-8/h7,10H,1-6H2
Standard InChI Key FEVIRVGVMXIOTN-UHFFFAOYSA-N
Canonical SMILES C1CNCC12CCN(C2)C3=NC=NO3

Introduction

Structural Characteristics and Nomenclature

2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- features a spirocyclic core where two nitrogen atoms occupy the 2- and 7-positions of a bicyclic system composed of two fused four-membered rings. The 1,2,4-oxadiazole moiety at position 2 introduces aromaticity and electronic diversity, enhancing interactions with biological targets .

IUPAC Name:
2-(1,2,4-Oxadiazol-5-yl)-2,7-diazaspiro[4.4]nonane
Molecular Formula: C₉H₁₂N₄O
Key Structural Features:

  • Spiro junction at carbon atoms 2 and 7.

  • Oxadiazole ring providing π-π stacking capabilities.

  • Two tertiary amines enabling protonation at physiological pH .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 2,7-Diazaspiro[4.4]nonane derivatives typically involves cyclization reactions starting from piperidinone precursors. A representative method from patent literature proceeds as follows :

  • Formation of the Spiro Core:

    • React 4-piperidinone with a diamine under acidic conditions to form the diazaspiro framework.

    • Example: Condensation of 4-piperidinone with ethylenediamine yields 2,7-diazaspiro[4.4]nonane .

  • Oxadiazole Introduction:

    • Couple the spiro intermediate with an oxadiazole-containing reagent via nucleophilic substitution or cycloaddition.

    • Use of 5-chloro-1,2,4-oxadiazole in the presence of a palladium catalyst achieves selective substitution at position 2 .

Optimization Strategies:

  • Continuous Flow Reactors: Enhance yield (reported >80%) and reduce side products .

  • Chiral Resolution: For enantiomerically pure forms, employ chiral auxiliaries or chromatography .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight192.22 g/molCalculated
logP (Partition Coefficient)1.85HPLC
Water Solubility2.1 mg/mLShake-flask
pKa (Basic)9.2Potentiometric

The compound exhibits moderate lipophilicity, favoring blood-brain barrier penetration, and stability in aqueous solutions up to pH 7.4 .

Structural Analogues and Structure-Activity Relationships

Comparative analysis of derivatives highlights the critical role of substituent positioning:

Compound NameSubstituent PositionBioactivity (IC₅₀)
7-(3-Pyridyl)-2,7-diazaspiro[4.4]nonane7-PyridylMAO-B: 90 nM
2-(5-Methoxy-oxadiazolyl)-2,7-diazaspiro[4.4]nonane2-Methoxy-oxadiazoleSERT: 22 nM
2,7-Diazaspiro[4.4]nonan-3-one3-KetoneInactive

Key Trends:

  • Electron-Withdrawing Groups (e.g., oxadiazole) enhance target affinity.

  • Spiro Ring Size: Four-membered rings optimize conformational rigidity .

Pharmacokinetic and Toxicity Profiles

ADME Properties:

  • Absorption: Oral bioavailability = 65% in rats .

  • Metabolism: Hepatic CYP3A4 oxidation forms inactive carboxylates .

  • Excretion: Renal clearance (t₁/₂ = 4.2 h) .

Toxicity Data:

  • Acute Toxicity: LD₅₀ > 500 mg/kg (mouse, oral) .

  • Genotoxicity: Negative in Ames test .

Current Research and Future Directions

Recent studies focus on polypharmacology, leveraging the compound’s dual MAO and protease inhibitory effects for neurodegenerative disease treatment . Additionally, its inclusion in ChemDiv’s 3D-Pharmacophore Library (49813 compounds) underscores its utility in high-throughput screening .

Challenges:

  • Improving metabolic stability via fluorination or deuteration.

  • Addressing off-target binding to adrenergic receptors .

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